Cbz-O-methyl-L-ser
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGCFKPNOTYIQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628441 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-74-7, 134807-65-1 | |
| Record name | N-[(Benzyloxy)carbonyl]-O-methyl-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cbz-L-Serine(Methyl Ether) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational Aspects and Contextual Significance of Cbz O Methyl L Ser
Historical Trajectory of Carbobenzyloxy (Cbz) Protecting Group in Amino Acid Chemistry
The development of methods for the controlled, stepwise synthesis of peptides was a formidable challenge in early organic chemistry. A breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzyloxy group (Cbz or Z) as a protecting group for amines. niscpr.res.inmasterorganicchemistry.comnih.gov This discovery is considered a cornerstone of modern peptide chemistry, enabling for the first time the controlled synthesis of oligopeptides. total-synthesis.com
The Cbz group is a benzyloxycarbonyl moiety that protects the N-terminus of an amino acid as a carbamate (B1207046). total-synthesis.com It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. numberanalytics.com The significance of the Cbz group lies in its stability under the conditions required for peptide bond formation and its selective removal under mild, non-hydrolytic conditions. masterorganicchemistry.combachem.com The primary method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the group to yield the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.comtotal-synthesis.com This deprotection occurs at a neutral pH, which preserves acid- or base-sensitive functionalities within the peptide chain. masterorganicchemistry.com
The Cbz group's stability to mild acids and bases makes it "orthogonal" to other protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), allowing for complex synthetic strategies where different protecting groups can be removed selectively. total-synthesis.comyoutube.com While harsh acidic conditions can cleave the Cbz group, its unique removal by hydrogenolysis provided chemists with a vital tool that propelled the field of peptide synthesis forward for decades. nih.govtotal-synthesis.com Even with the later development of other protecting groups, the Cbz group remains a staple in organic synthesis, particularly in the creation of complex molecules beyond just standard peptides. numberanalytics.comnumberanalytics.com
Table 1: Key Features of the Carbobenzyloxy (Cbz) Protecting Group
| Feature | Description |
| Discovery | Max Bergmann and Leonidas Zervas, 1932 niscpr.res.innumberanalytics.com |
| Chemical Structure | Benzyloxycarbonyl |
| Function | Protects amine groups as carbamates total-synthesis.com |
| Introduction Reagent | Benzyl chloroformate (Cbz-Cl) numberanalytics.com |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) masterorganicchemistry.comtotal-synthesis.com |
| Orthogonality | Orthogonal to Boc and Fmoc groups total-synthesis.com |
Role of O-Methylated Serine Derivatives in Contemporary Organic Synthesis
O-methyl-L-serine is a non-proteinogenic derivative of the amino acid L-serine, where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group. nih.gov This seemingly simple modification has significant implications for its use in organic synthesis. The methylation of the serine side chain prevents unwanted side reactions that can occur with the free hydroxyl group during peptide synthesis and other chemical transformations.
O-methylated serine derivatives, including O-methyl-L-serine and its protected forms, serve as valuable building blocks in the synthesis of complex molecules. acs.org They are particularly useful in the preparation of modified peptides and peptidomimetics. chemimpex.com For instance, the incorporation of O-methyl-L-serine into a peptide sequence can enhance the solubility and metabolic stability of the resulting molecule. chemimpex.com This is a crucial attribute in drug development, where instability can limit the therapeutic potential of peptide-based drugs. nih.govresearchgate.net
The synthesis of O-methyl-L-serine itself can be achieved through various chemical and chemoenzymatic methods. acs.orggoogle.com Its status as a non-natural amino acid makes it a key intermediate in the synthesis of certain pharmaceuticals. google.com The presence of the methyl ether on the side chain introduces specific steric and electronic properties that can be exploited to fine-tune the structure and function of the final product.
Table 2: Properties and Applications of O-Methyl-L-serine
| Property/Application | Description |
| Classification | Non-proteinogenic L-alpha-amino acid nih.gov |
| Key Structural Feature | Methyl ether on the side chain nih.gov |
| Role in Synthesis | Building block for modified peptides and other complex molecules acs.orgchemimpex.com |
| Benefits in Peptides | Can enhance solubility and metabolic stability chemimpex.com |
| Synthetic Intermediate | Used in the synthesis of certain pharmaceuticals google.com |
Strategic Importance of Cbz-O-methyl-L-ser in Peptide and Peptidomimetic Design
The compound Cbz-O-methyl-L-serine combines the protective advantages of the Cbz group with the unique properties of the O-methylated serine core. This makes it a strategically important building block in the design and synthesis of peptides and peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. nih.gov
In peptide synthesis, the use of Cbz-O-methyl-L-serine allows for the incorporation of an O-methylated serine residue while the N-terminus is protected. The Cbz group ensures that the amine does not participate in unwanted reactions during the coupling of subsequent amino acids. nih.govtotal-synthesis.com The O-methyl group on the serine side chain prevents potential side reactions such as O-acylation, which can be a problem with unprotected serine residues. orgsyn.org
The design of peptidomimetics often involves introducing non-natural amino acids or modifying the peptide backbone to enhance stability against enzymatic degradation, improve bioavailability, and constrain the molecule into a bioactive conformation. researchgate.netnih.gov The incorporation of Cbz-O-methyl-L-serine contributes to these goals in several ways:
Conformational Control: The steric bulk of the O-methyl group can influence the local conformation of the peptide backbone, which can be a tool for designing peptidomimetics that adopt a specific secondary structure, such as a β-turn, to enhance binding to a biological target. nih.gov
Physicochemical Properties: The modification can alter the lipophilicity and hydrogen bonding potential of the peptide, which are critical factors for membrane permeability and oral bioavailability. nih.gov
The synthesis of dipeptides and larger peptide fragments using Cbz-protected amino acids is a well-established methodology. mdpi.comresearchgate.net By employing Cbz-O-methyl-L-serine, chemists can leverage these established synthetic protocols to create novel peptides and peptidomimetics with tailored properties for applications in drug discovery and materials science. chemimpex.commdpi.com The strategic use of such a building block allows for the rational design of molecules with enhanced therapeutic potential. nih.gov
Advanced Synthetic Methodologies for Cbz O Methyl L Ser and Its Precursors
Stereoselective O-Methylation Strategies for L-Serine Precursors
Stereoselective O-methylation of L-serine precursors is a key step in the synthesis of Cbz-O-methyl-L-ser. Direct methylation of the free hydroxyl group of L-serine can be challenging due to the presence of other reactive functional groups (amine and carboxylic acid) and the potential for racemization. Therefore, methylation is typically performed on protected serine derivatives.
One approach involves protecting the amino and carboxyl groups of L-serine before O-methylation. Various methylating agents can be employed, such as methyl iodide (CH₃I) or methyl p-toluenesulfonate (methyl tosylate, C₈H₁₀O₃S). nih.govwikipedia.orgnih.govnih.govuni.lufishersci.sefishersci.com Methyl iodide is a common alkylating agent known for its reactivity in S₂ reactions. wikipedia.org Methyl p-toluenesulfonate is another effective methylating agent. nih.govnih.govuni.lufishersci.se
Achieving stereoselectivity during O-methylation is important to preserve the L-configuration of the serine residue. While direct O-methylation of unprotected serine is prone to side reactions and racemization, using protected intermediates and controlled reaction conditions can enhance stereoselectivity. Some studies have explored stereoselective alkylation strategies for isoserine derivatives and other amino acid scaffolds, which involve the use of chiral auxiliaries or controlled reaction pathways to influence the stereochemical outcome. tkk.finih.gov Although these studies may not directly address serine O-methylation, they highlight the principles of stereocontrol in amino acid modification.
N-Carbobenzyloxy (Cbz) Protection Strategies for Amino Acid Derivatives
The N-carbobenzyloxy (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. google.comacs.orgnih.govwikipedia.orgnih.gov It is favored due to its ease of introduction and removal, typically by catalytic hydrogenation. acs.orgnih.gov The Cbz group protects the amino group, preventing unwanted side reactions during subsequent synthetic steps.
Conventional Cbz Group Installation Techniques
Conventional methods for introducing the Cbz group involve the reaction of an amino acid or amino acid derivative with benzyl (B1604629) chloroformate (Cbz-Cl, C₈H₇ClO₂) or benzyl bromoformate under basic conditions. wikipedia.orgnih.govnih.govuni.lufishersci.cafishersci.comchemicalbook.com Benzyl chloroformate is a common reagent for this purpose. wikipedia.orgnih.govnih.govuni.lufishersci.cafishersci.comchemicalbook.com The reaction is typically carried out in a biphasic system (e.g., aqueous base and an organic solvent) or in an organic solvent in the presence of a base to neutralize the acid (HCl or HBr) generated during the reaction. google.comgoogle.com
For example, the Cbz protection of glycine (B1666218) can be achieved by reacting glycine with Cbz-Cl under alkaline conditions using NaOH. google.com The resulting Cbz-glycine can then be isolated. google.com This method is generally applicable to other amino acids, including serine.
In the synthesis of N-Cbz-L-serine methyl ester, a precursor to this compound, L-serine methyl ester hydrochloride can be reacted with carbobenzoxy chloride (Z-Cl) at room temperature. google.com
Regioselective Protection Approaches in Multifunctional Substrates
L-serine is a multifunctional amino acid containing an amino group, a carboxyl group, and a hydroxyl group in its side chain. Regioselective protection is crucial to selectively modify one functional group without affecting the others. When introducing the Cbz group to L-serine or its derivatives, conditions must be controlled to ensure the primary amino group is selectively protected over the hydroxyl group.
Standard Cbz protection conditions using benzyl chloroformate in the presence of a base typically favor the protection of the more nucleophilic amino group. However, side reactions such as O-carbamoylation of the hydroxyl group can occur, especially under certain conditions or with specific reagents.
To achieve regioselective N-protection in multifunctional amino acids like serine, strategies may involve adjusting the pH, temperature, and reaction time, as well as the choice of base and solvent. In some cases, temporary protection of the hydroxyl group might be necessary to ensure clean N-protection. For instance, using a bulky protecting group for the hydroxyl function can sterically hinder unwanted reactions at that site while allowing the amino group to react with the Cbz-generating reagent.
Research has also explored methods for the preparation of N,N-di-Cbz-protected amino acids, which involves the introduction of two Cbz groups onto the nitrogen atom. acs.orgnih.gov This typically requires stronger bases and different conditions compared to mono-protection. acs.org However, for the synthesis of this compound, selective mono-protection of the amine is desired.
Green Chemistry Principles Applied to this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. This involves minimizing or eliminating the use of hazardous substances, reducing waste generation, and improving energy efficiency.
Solvent-Free and Reduced-Solvent Methodologies
Conventional organic synthesis often relies on large volumes of organic solvents, which can be toxic, flammable, and environmentally harmful. Developing solvent-free or reduced-solvent methodologies for the synthesis of this compound and its precursors aligns with green chemistry principles.
Some methods for producing N-protected amino acids aim to reduce the amount or types of organic solvents used compared to conventional extraction and crystallization methods. google.com For example, processes that allow the N-protected amino acid to crystallize directly from the reaction solution without extensive extraction steps can minimize solvent usage. google.com
While specific solvent-free O-methylation or Cbz protection methods for serine derivatives may require further research, the general principles of using less hazardous solvents, minimizing solvent volumes, or exploring alternative reaction media such as water or supercritical fluids are relevant to developing greener synthetic routes.
Atom Economy and Process Efficiency Considerations
Atom economy, a key principle of green chemistry, focuses on maximizing the incorporation of all atoms of the reactants into the final product, thereby minimizing waste. Process efficiency considers factors such as reaction yield, reaction time, energy consumption, and ease of purification.
In the synthesis of this compound, evaluating the atom economy of each step is important. Reactions that produce significant byproducts contribute to lower atom economy and increased waste. For instance, using activating agents that generate stoichiometric amounts of waste should be avoided or replaced with more atom-economical alternatives.
Data Table
While specific quantitative data for the synthesis of this compound from the search results are limited to reaction conditions and yields for related protected amino acids or precursors, the following table illustrates typical reagents used in the synthesis of this compound precursors based on the search findings:
| Precursor Synthesis Step | Reactants/Reagents | Typical Conditions | Relevant Search Results |
| L-Serine Methyl Ester | L-Serine, HCl gas, Anhydrous Methanol (B129727) | Reflux, then evaporation | nih.gov, google.com |
| N-Cbz-L-Serine Methyl Ester | L-Serine Methyl Ester HCl, Cbz-Cl, Base | Room temperature or 0°C, in suitable solvent | prepchem.com, google.com, fishersci.ca |
| O-Methylation of Protected Serine Derivative | Protected Serine Derivative, Methylating Agent, Base | Varying solvents and temperatures depending on substrate and agent | nih.govwikipedia.orgnih.govnih.govuni.lufishersci.sefishersci.com |
Detailed Research Findings
Research into the synthesis of protected amino acids and their derivatives, including precursors to this compound, has focused on improving efficiency, selectivity, and sustainability.
One study describes the synthesis of N-Cbz-L-serine methyl ester by reacting N-CBZ-L-serine with dimethylsulfate in dry N,N-dimethylformamide (DMF) at 0°C under argon, followed by stirring overnight at room temperature. prepchem.com Triethylamine was used as a base. prepchem.com The product was isolated after aqueous workup and extraction with ethyl acetate, followed by silica (B1680970) gel chromatography. prepchem.com The structure was confirmed by NMR spectroscopy. prepchem.com
Another patent describes a method for producing N-protected amino acids, including Cbz-glycine, by reacting the amino acid with carbobenzyloxy chloride under alkaline conditions (NaOH). google.com The method aims to reduce solvent usage by allowing the product to crystallize directly from the reaction solution. google.com
Regarding O-methylation, while direct methylation of serine's hydroxyl group in the presence of other functionalities is challenging, studies on the O-arylation of protected serines and threonines using copper catalysis highlight the ongoing research into selective O-functionalization of amino acid side chains. acs.org These methods often require specific protecting group strategies for the amine and carboxyl functions to ensure regioselectivity.
The development of stereoselective methods for modifying amino acids remains an active area of research. While the provided search results did not detail specific stereoselective O-methylation methods for L-serine leading to this compound, the broader context of stereoselective alkylation of amino acid derivatives tkk.finih.gov suggests that such approaches, potentially involving chiral auxiliaries or controlled reaction environments, could be applicable or are being explored in related syntheses.
Flow Chemistry Applications in this compound Production
Flow chemistry, where reactions are conducted in a continuous stream within micro- or mesoscale reactors, presents a powerful alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comunito.it This approach offers enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly when dealing with hazardous reagents or exothermic reactions. unito.itjst.org.in The application of flow chemistry to the synthesis of amino acid derivatives, including protected serines, has gained traction due to these inherent benefits. rsc.orgfu-berlin.de
Continuous Flow Reactor Design and Optimization for Serine Derivatives
The design and optimization of continuous flow reactors are critical for achieving efficient and selective synthesis of serine derivatives like this compound. Various reactor types, including coil reactors, packed-bed reactors, and microreactors, can be employed depending on the specific reaction requirements and the physical state of the reagents and catalysts. researchgate.net
Continuous stirred tank reactors (CSTRs) with features like continuous solids addition, high shear mixing, and automated pH control have been designed for peptide synthesis from amino acid derived N-carboxyanhydrides (NCAs) and unprotected amino acids in aqueous conditions. whiterose.ac.uk This highlights the importance of reactor design in controlling reaction conditions and minimizing side reactions. For instance, maintaining a narrow temperature range (e.g., 0-2 °C) was found to be crucial in lowering the rate of side reactions relative to the desired reaction in such systems. whiterose.ac.uk
In the context of solid-phase peptide synthesis (SPPS), continuous flow systems often utilize packed-bed reactors where the solid support is held in a column and reagents are pumped through. bachem.comvapourtec.com The design of these reactors needs to consider the properties of the solid support, such as its ability to withstand pressure and maintain constant volume with different solvents. bachem.com Automated flow peptide synthesizers have been developed that allow for in-line monitoring of reactions, providing valuable data for optimization. acs.orgnih.gov For example, monitoring Fmoc deprotection using UV-Vis detection can provide insights into the efficiency of individual coupling steps. acs.orgnih.gov
Optimization of flow synthesis parameters, such as residence time, temperature, and reagent concentrations, is crucial for maximizing yield and purity. Studies on peptide synthesis in flow have shown that optimizing activation and coupling residence times can lead to efficient synthesis with reduced reagent consumption. vapourtec.com Deep learning approaches have also been applied to analyze data from automated flow peptide synthesizers to predict reaction outcomes and optimize synthesis parameters for improved coupling efficiency. acs.orgnih.gov
While direct examples of this compound synthesis in continuous flow are not explicitly detailed in the provided snippets, the principles and technologies developed for the flow synthesis of other protected amino acids and peptides are directly applicable. The challenges and solutions identified in the flow synthesis of serine-containing peptides or other protected serine derivatives provide a strong foundation for developing a continuous flow process for this compound.
Process Intensification and Scalability of this compound Synthesis
Process intensification in flow chemistry aims to achieve dramatic improvements in manufacturing by reducing equipment size, energy consumption, and waste production. ccdcindia.com Continuous flow systems inherently contribute to process intensification through enhanced heat and mass transfer, allowing for faster reaction rates and improved control. unito.it This is particularly beneficial for exothermic reactions or those involving hazardous intermediates, as the small reactor volumes in flow systems minimize the risks associated with large-scale batch reactions. jst.org.inccdcindia.com
The transition from batch to continuous flow processing is a relevant advancement in the fine chemical and pharmaceutical industries, facilitating easier workup, purification, and scale-up. unito.itfrontiersin.org Continuous flow synthesis enables the automated, steady-state production of compounds, which is crucial for meeting the demand for APIs and other fine chemicals. researchgate.net
Scalability is a key advantage of continuous flow chemistry. Once a reaction is optimized at a small scale in a flow system, it can often be scaled up significantly by simply running the system for longer periods or by numbering up (using multiple identical reactors in parallel). rsc.orgnih.gov This is in contrast to batch processes, where scaling up often requires extensive re-optimization and can introduce new challenges related to heat and mass transfer in larger vessels. rsc.org
While specific data on the scalability of this compound synthesis in flow is not available in the provided text, the successful scale-up of other continuous flow processes, such as the production of metal-organic frameworks at significant rates, demonstrates the potential for scaling the synthesis of fine chemicals and intermediates. nih.gov The ability to achieve high space-time yields (STY) in continuous flow reactors further highlights their potential for efficient large-scale production. nih.govmdpi.com
Reactivity and Chemical Transformations Involving Cbz O Methyl L Ser
Peptide Bond Formation via Carboxyl Group Activation of Cbz-O-methyl-L-serine
The primary application of Cbz-O-methyl-L-serine in organic synthesis is as a building block in peptide synthesis. This process requires the activation of its carboxylic acid moiety to facilitate the formation of an amide (peptide) bond with the amino group of another amino acid.
In solution-phase peptide synthesis, the carboxyl group of Cbz-O-methyl-L-serine is converted into a more reactive species that is susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity. The activation process generally involves the formation of a highly reactive acyl intermediate.
Common classes of coupling reagents used for this transformation include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. libretexts.org They react with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amino component to form the peptide bond, generating a urea (B33335) byproduct (e.g., dicyclohexylurea). To reduce the risk of racemization and other side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). libretexts.org
Phosphonium (B103445) Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. chem-station.com They react with the carboxylate to form a benzotriazolyl active ester, which is highly reactive towards amines. chem-station.com PyBOP is noted for its effectiveness in both solid-phase and solution-phase synthesis. chem-station.com
Aminium/Uronium Salts: This class includes some of the most effective and popular coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). libretexts.orgcommonorganicchemistry.com These reagents were initially thought to have a uronium structure but exist as aminium salts. They react with the N-protected amino acid to rapidly form an activated HOBt or HOAt ester in situ, which then couples with the amine. libretexts.org HATU, which incorporates the additive HOAt (1-hydroxy-7-azabenzotriazole), is particularly effective for coupling sterically hindered amino acids and for minimizing racemization. chem-station.comcommonorganicchemistry.com
The general mechanism for most modern coupling reagents involves the formation of an activated ester intermediate, which is more stable and less prone to side reactions than the O-acylisourea from carbodiimides alone, yet highly reactive toward the desired amine nucleophile.
Table 1: Common Coupling Reagents for Cbz-O-methyl-L-serine This table is interactive. Click on the headers to sort.
| Coupling Reagent Class | Example Reagent | Additive | Key Characteristics |
|---|---|---|---|
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | HOBt | Cost-effective; urea byproduct can cause solubility issues in solution phase. libretexts.org |
| Phosphonium Salt | PyBOP | None required | High coupling efficiency; byproduct is water-soluble. chem-station.com |
| Aminium/Uronium Salt | HATU | Incorporated (HOAt) | Very fast reaction rates; low racemization; suitable for difficult couplings. chem-station.comcommonorganicchemistry.com |
| Aminium/Uronium Salt | TBTU | HOBt | Efficient and widely used; can cause guanidinylation of the N-terminus if used in excess. libretexts.org |
A significant challenge during the activation and coupling of any chiral amino acid, including Cbz-O-methyl-L-serine, is the preservation of its stereochemical integrity. The α-carbon of an activated amino acid is susceptible to deprotonation, particularly in the presence of base, which can lead to racemization through the formation of a planar enolate or a 5(4H)-oxazolone intermediate. acs.orgmissouri.edu
Serine and its derivatives are known to be particularly prone to racemization during peptide synthesis. acs.orgnih.gov Research has shown that even with the side-chain hydroxyl group protected as a methyl ether, the risk of racemization persists. Studies comparing hydroxyl-free serine peptides with their O-methylated counterparts revealed that racemization occurs to a similar extent in both, suggesting the mechanism primarily involves abstraction of the alpha-proton rather than a process involving the side-chain hydroxyl. wikipedia.org
To combat racemization, several strategies are employed:
Use of Additives: The addition of reagents like HOBt, and more effectively, HOAt, is standard practice. missouri.edunih.gov These additives react with the activated intermediate (e.g., the O-acylisourea) to form an active ester. This ester is more stable toward racemization than the initial activated species but is still highly reactive toward the amine component, thus kinetically favoring the desired peptide bond formation over racemization. missouri.edu
Careful Selection of Coupling Reagent: Modern phosphonium and aminium/uronium reagents, especially those containing HOAt (like HATU), are designed to suppress racemization by promoting rapid and clean coupling reactions. chem-station.com
Control of Base: The type and amount of base used in the coupling reaction are critical. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over simpler tertiary amines to minimize proton abstraction from the α-carbon. nih.gov
The mechanism of racemization via the oxazolone (B7731731) pathway involves the intramolecular attack of the carbonyl oxygen of the Cbz protecting group on the activated carboxyl carbon. The resulting 5(4H)-oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be easily removed by a base, leading to a loss of stereochemistry. The subsequent nucleophilic attack by the incoming amine opens the ring to form the peptide bond, but the product is a racemic mixture.
Transformations Involving the O-Methyl Ether Functionality of Cbz-O-methyl-L-serine
The O-methyl group serves as a stable, protecting group for the serine side-chain hydroxyl. Its primary purpose is to prevent unwanted side reactions at the hydroxyl position during peptide synthesis, such as O-acylation. However, in certain synthetic strategies, the selective removal or modification of this ether may be necessary.
The methyl ether is a robust protecting group and its cleavage requires harsh conditions. This stability is often advantageous, but when deprotection is required, specific and potent reagents must be used. The cleavage of alkyl ethers, a process known as demethylation, typically proceeds via nucleophilic substitution at the methyl group. wikipedia.org
Common reagents and mechanisms for O-demethylation include:
Boron Tribromide (BBr₃): This is one of the most effective and common reagents for cleaving methyl ethers. chem-station.comcommonorganicchemistry.com As a strong Lewis acid, the boron atom coordinates to the ether oxygen, making it a better leaving group. The bromide ion, generated from BBr₃, then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to yield methyl bromide and an aluminum alkoxide intermediate, which is subsequently hydrolyzed during workup to reveal the free hydroxyl group. chem-station.comsciencemadness.org
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers at elevated temperatures. libretexts.orgcommonorganicchemistry.com The reaction involves protonation of the ether oxygen to form an oxonium ion, followed by Sₙ2 attack by the halide nucleophile (Br⁻ or I⁻) on the methyl carbon. libretexts.org
Lewis Acids: Other Lewis acids like aluminum chloride (AlCl₃) can also be used, often in the presence of a nucleophilic scavenger like ethanethiol. chem-station.com The mechanism is similar to that of BBr₃, involving coordination to the ether oxygen to facilitate nucleophilic attack.
The selection of a demethylation agent must consider the stability of other functional groups in the molecule, such as the Cbz group and any ester functionalities, which can also be sensitive to strong acidic or nucleophilic conditions.
Side-Chain Modifications and Derivatization Strategies of Cbz-O-methyl-L-serine (excluding the O-methyl group)
Beyond peptide coupling and O-methyl ether cleavage, the principal site for further transformation on the Cbz-O-methyl-L-serine molecule is the N-terminal benzyloxycarbonyl (Cbz) protecting group. The Cbz group is a cornerstone of peptide chemistry due to its stability under a range of conditions and the variety of orthogonal methods available for its removal.
The primary transformation of the Cbz group is its cleavage to liberate the free amine. This deprotection is a critical step in the iterative process of peptide synthesis. The most common methods include:
Catalytic Hydrogenolysis: This is the most widely used method for Cbz deprotection. organic-chemistry.orgtotal-synthesis.com The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). organic-chemistry.orgtotal-synthesis.com The process involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com This method is clean and efficient, but it is incompatible with molecules containing other reducible functional groups, such as alkynes or certain sulfur-containing residues.
Acidolysis: The Cbz group can be cleaved by strong acids, although it is more resistant than the Boc group. Conditions such as HBr in acetic acid are effective but harsh. total-synthesis.com A milder, more recent method involves using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can remove the Cbz group in the presence of other sensitive groups like benzyl (B1604629) ethers. acs.orgorganic-chemistry.org
Other Reductive Methods: Transfer hydrogenation, using a hydrogen donor like triethylsilane or ammonium (B1175870) formate (B1220265) in the presence of Pd/C, can also be used to remove the Cbz group under milder conditions than direct hydrogenation. missouri.eduorganic-chemistry.org
Besides deprotection, the Cbz group can be chemically transformed. For instance, N-Cbz protected amines can be converted into nonsymmetric ureas by reacting them with other amines in the presence of a Lewis acid catalyst like lanthanum triflate. organic-chemistry.org
Table 2: Deprotection Methods for the N-Cbz Group This table is interactive. Click on the headers to sort.
| Deprotection Method | Reagents | Mechanism | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive Cleavage | Very clean and common; incompatible with reducible groups (e.g., alkynes, thioethers). organic-chemistry.orgtotal-synthesis.com |
| Acidolysis | HBr/AcOH or AlCl₃/HFIP | Sₙ1/Sₙ2 Cleavage | Useful when hydrogenation is not possible; can be harsh but newer methods offer better selectivity. acs.orgorganic-chemistry.orgtotal-synthesis.com |
| Transfer Hydrogenation | HCOONH₄, Pd/C | Reductive Cleavage | Avoids use of gaseous H₂; mild conditions. missouri.edu |
| Nucleophilic Cleavage | 2-Mercaptoethanol (B42355), K₃PO₄ | Nucleophilic Attack | Effective for substrates with sensitive functionalities where hydrogenolysis or acidolysis are not viable. organic-chemistry.org |
Deprotection Chemistry of Cbz O Methyl L Ser Derivatives
Selective Cleavage of the N-Carbobenzyloxy (Cbz) Group
The N-Cbz group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its susceptibility to specific deprotection methods. masterorganicchemistry.comambeed.com
Catalytic Hydrogenolysis and Hydrogen Transfer Methods
Catalytic hydrogenolysis is the most common and mildest method for the cleavage of the Cbz group. masterorganicchemistry.com This process involves the reduction of the benzylic carbon-oxygen bond, leading to the formation of toluene (B28343) and an unstable carbamic acid, which readily decarboxylates to yield the free amine. ambeed.comtotal-synthesis.com
Catalytic Hydrogenolysis: This method typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). total-synthesis.comscientificupdate.com The reaction is usually carried out in solvents like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure. researchgate.net However, for more sterically hindered or complex substrates, elevated temperatures and pressures may be necessary. researchgate.netnih.gov The state of the palladium on the support is typically metallic palladium (Pd(0)), which is the active catalytic species. researchgate.net Catalyst deactivation can occur in the presence of sulfur or phosphorus-containing compounds. researchgate.net
Hydrogen Transfer Hydrogenolysis: An alternative to using gaseous hydrogen is transfer hydrogenolysis, which utilizes a hydrogen donor molecule in the presence of a catalyst. total-synthesis.com This method can be more convenient for standard laboratory setups. researchgate.net Common hydrogen donors include formic acid, ammonium (B1175870) formate (B1220265), 1,4-cyclohexadiene, and triethylsilane. researchgate.netorganic-chemistry.orgacsgcipr.org The catalyst is often Pd/C, but others like palladium black can also be used. researchgate.netacsgcipr.org Transfer hydrogenolysis is generally rapid and efficient under mild conditions. organic-chemistry.org For instance, a catalytic transfer reaction using Pd/C and ammonium formate in the presence of a surfactant has been shown to be highly efficient for the hydrogenolysis of Cbz-protected amines. researchgate.netnih.gov
Table 1: Conditions for Catalytic Hydrogenolysis of Cbz Group
| Method | Catalyst | Hydrogen Source | Typical Solvents | Temperature | Pressure | Reference |
|---|---|---|---|---|---|---|
| Standard Hydrogenolysis | 10% Pd/C | H₂ gas | Methanol, Ethanol | Room Temperature - 60°C | 1 atm - 50 psi | total-synthesis.comresearchgate.netorganic-chemistry.org |
| Transfer Hydrogenolysis | Pd/C, Pd black | Ammonium formate, Formic acid, 1,4-Cyclohexadiene | Methanol, Ethanol | Room Temperature | Atmospheric | researchgate.netacsgcipr.org |
| Micellar Catalysis | 10% Pd/C | Ammonium formate | Water with surfactant (TPGS-750-M) | Room Temperature | Atmospheric | researchgate.netnih.gov |
Nucleophilic Deprotection Protocols
In cases where catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups (e.g., aryl halides), nucleophilic deprotection offers a valuable alternative. scientificupdate.com This method avoids the use of heavy metals and hydrogen gas. scientificupdate.comorganic-chemistry.org
A notable protocol involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures (e.g., 75°C). organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an SN2 attack by the thiolate nucleophile at the benzylic carbon of the Cbz group. scientificupdate.com This displaces the amine as an unstable carbonate intermediate, which then decarboxylates to provide the free amine. scientificupdate.com This method has proven to be effective for substrates with sensitive functionalities that are incompatible with reductive or strong acid conditions. organic-chemistry.orgorganic-chemistry.org Other conditions, such as using HBr in acetic acid, also fall under this category, where the bromide ion acts as the nucleophile, although this method is considered harsh. total-synthesis.com
Table 2: Nucleophilic Deprotection of Cbz Group
| Reagents | Solvent | Temperature | Mechanism | Reference |
|---|---|---|---|---|
| 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75°C | SN2 attack by thiolate | organic-chemistry.orgorganic-chemistry.org |
| HBr | Acetic Acid | - | SN2 attack by bromide | total-synthesis.com |
Enzymatic Deprotection Utilizing Cbz-ase Biocatalysts
Biocatalytic deprotection presents a highly selective and environmentally benign approach for removing the Cbz group. Specific enzymes, often referred to as "Cbz-ases" or penicillin G acylases, can hydrolyze the carbamate (B1207046) bond under mild, aqueous conditions. researchgate.netgoogle.com
Enzymes with Cbz-deprotecting activity have been isolated from various microorganisms, including Sphingomonas paucimobilis and Burkholderia phenazinium. google.comresearchgate.net These enzymes often exhibit high enantioselectivity, for example, specifically hydrolyzing the Cbz group from L-amino acids while leaving the D-enantiomer untouched. google.comresearchgate.net The reaction is typically conducted in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) at temperatures ranging from 28 to 45°C. researchgate.netgoogle.com The enzymatic approach is particularly advantageous for the synthesis of optically pure amino acids and in contexts where other functional groups in the molecule are sensitive to conventional chemical deprotection methods. google.comgoogle.com
Table 3: Enzymatic Deprotection of Cbz Group
| Enzyme Source | Substrate Specificity | Reaction Conditions | Reference |
|---|---|---|---|
| Sphingomonas paucimobilis | L-amino acids | Phosphate buffer (pH 7.0-7.5), 28-45°C | google.comresearchgate.net |
| Burkholderia phenazinium | D-amino acids | Aqueous buffer | researchgate.net |
| Esterase BS2 and Cbz-ase | L-amino acids | Two-step cascade in aqueous buffer | researchgate.net |
Orthogonal Protecting Group Strategies in Cbz-O-methyl-L-ser Based Syntheses
In the synthesis of complex molecules like peptides, the use of an orthogonal protecting group strategy is essential. masterorganicchemistry.comtotal-synthesis.com This strategy allows for the selective deprotection of one functional group in the presence of others by using different classes of protecting groups that are removed under distinct, non-interfering conditions. masterorganicchemistry.comuniurb.it
Compatibility with Other Amino Acid Protecting Groups
The Cbz group is a cornerstone of orthogonal protection schemes in peptide synthesis. total-synthesis.com It is stable to both the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comtotal-synthesis.combiosynth.com
Compatibility with Boc: The Boc group is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com Under these conditions, the Cbz group remains intact, allowing for the selective deprotection of a Boc-protected amine without affecting a Cbz-protected one on the same molecule. masterorganicchemistry.com
Compatibility with Fmoc: The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comresearchgate.net The Cbz group is completely stable to these basic conditions. total-synthesis.com
This mutual orthogonality allows for the strategic unmasking of different amino groups at various stages of a synthesis, enabling the construction of branched or cyclic peptides. The selective removal of the Cbz group is then achieved via hydrogenolysis, which in turn does not affect Boc or Fmoc groups. masterorganicchemistry.com
Table 4: Orthogonal Deprotection Schemes with Cbz Group
| Protecting Group | Deprotection Reagent/Condition | Stability of Cbz Group | Reference |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Acid (e.g., Trifluoroacetic Acid) | Stable | masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine in DMF) | Stable | masterorganicchemistry.comtotal-synthesis.comresearchgate.net |
| Cbz (Carbobenzyloxy) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Cleaved | masterorganicchemistry.comtotal-synthesis.com |
Advanced Applications of Cbz O Methyl L Ser in Chemical Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS), a technique where peptides are assembled on an insoluble solid support, is a cornerstone of peptide chemistry. nih.govrsc.orgiris-biotech.de While Fmoc chemistry has largely become the prevalent strategy in SPPS due to its mild deprotection conditions, Cbz-protected amino acids, including Cbz-O-methyl-L-ser, have historically been and can still be employed, particularly in Boc/Bz SPPS strategies or for specific synthetic targets. iris-biotech.depeptide.com The Cbz group is typically removed by catalytic hydrogenation, a mild method that does not affect acid-labile groups. masterorganicchemistry.com
In SPPS, the controlled coupling of protected amino acids to a growing peptide chain anchored to a resin is crucial. nih.goviris-biotech.de this compound can be incorporated into a peptide sequence during SPPS, contributing the modified serine residue. The methyl ether on the serine side chain is a permanent protecting group under standard SPPS conditions and is typically removed during the final cleavage from the resin or in a subsequent step. The Cbz group on the alpha-amine allows for stepwise coupling using activating agents, followed by its removal to expose the amine for the next amino acid addition. masterorganicchemistry.comthermofisher.com
While Fmoc/tBu chemistry is more common in modern SPPS due to the orthogonality of protecting groups and milder cleavage conditions, Cbz protection finds application when specific protecting group strategies are required or when synthesizing peptides where Boc/Bz chemistry is preferred or established. iris-biotech.depeptide.com The stability of the Cbz group to acidic conditions used for Boc removal or certain side-chain deprotections in Boc chemistry is a key factor in its strategic use. peptide.commasterorganicchemistry.com
Utilization in Solution-Phase Peptide Synthesis (LPPS)
Solution-Phase Peptide Synthesis (LPPS), also known as Liquid-Phase Peptide Synthesis (LPPS), involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution. masterorganicchemistry.comthermofisher.com This method is often favored for the synthesis of shorter peptides or for the production of large quantities of peptides where intermediate purification by crystallization is advantageous. rsc.orgsci-hub.se Cbz-protected amino acids, including this compound, have a long history of use in LPPS, dating back to early peptide synthesis methods. nih.govmasterorganicchemistry.com
In LPPS, the solubility of protected amino acids and peptide intermediates is a critical consideration. Cbz-protected amino acids generally exhibit good solubility in various organic solvents commonly used in LPPS. sci-hub.se this compound can be coupled with other amino acids or peptide fragments using standard coupling reagents like carbodiimides (e.g., DCC, EDCI) or activated esters. masterorganicchemistry.comorgsyn.org The Cbz group serves as a robust Nα-protecting group throughout the coupling steps and can be selectively removed by hydrogenolysis without affecting other functional groups or stereochemistry. masterorganicchemistry.com
As a Chiral Building Block for Non-Proteinogenic Amino Acids and Analogues
This compound serves as a valuable chiral building block for the synthesis of non-proteinogenic amino acids and their analogues. nih.govrsc.orgrsc.org Non-proteinogenic amino acids are amino acid derivatives that are not among the 20 standard amino acids found in proteins. nih.govrsc.org These modified amino acids are crucial components in many biologically active molecules, including pharmaceuticals and natural products, as they can impart unique structural and functional properties. rsc.org
The chiral center at the alpha-carbon of the serine moiety in this compound provides a defined stereochemistry that can be preserved or manipulated during synthetic transformations. benchchem.com The protected nature of the amine and carboxyl groups allows for selective reactions to be carried out on the side chain or at the alpha-carbon. For instance, the hydroxyl group (after deprotection of the methyl ether) or the methyl ether itself can be modified or utilized in further reactions to create diverse amino acid structures.
Examples of potential transformations include modifications of the O-methyl group, oxidation or reduction of the carbon chain, or introduction of new functional groups. benchchem.comrsc.org By using this compound as a starting material, chemists can synthesize a variety of non-proteinogenic amino acids with specific structural features and desired stereochemistry, which are then incorporated into peptides or other complex molecules to enhance their biological activity, stability, or pharmacokinetic properties. rsc.org
Contribution to the Synthesis of Complex Biologically Active Molecules
This compound is a key intermediate in the synthesis of various complex biologically active molecules, including peptides, peptidomimetics, and natural products. sigmaaldrich.combenchchem.comacs.orgmdpi.com The incorporation of O-methylated serine residues can influence the conformation, stability, and biological activity of these molecules.
In the synthesis of peptides with modified amino acids, this compound provides a convenient way to introduce the O-methylated serine moiety in a protected form compatible with standard coupling procedures. sigmaaldrich.com These modified peptides can exhibit altered properties, such as increased resistance to enzymatic degradation or improved membrane permeability.
Beyond peptides, this compound can be utilized in the synthesis of more complex molecular architectures. Its chiral nature and functional groups allow for its integration into various synthetic routes towards natural products or pharmaceutical candidates. For example, it could serve as a chiral synthon in the construction of molecules containing amino alcohol or alpha-hydroxy acid motifs derived from serine. sigmaaldrich.com The Cbz group and methyl ester can be selectively manipulated or removed at different stages of the synthesis to reveal the latent amine and carboxylic acid functionalities for further coupling or cyclization reactions. masterorganicchemistry.com
The use of this compound in the synthesis of biologically active molecules contributes to the development of new therapeutic agents with improved properties. benchchem.comacs.orgmdpi.com
Role in Advanced Organic Transformations and Methodology Development
This compound and related Cbz-protected amino acid derivatives play a role in the development of advanced organic transformations and synthetic methodologies. peptide.commasterorganicchemistry.comwarwick.ac.uk The Cbz group itself is a well-established protecting group, and its properties, particularly its removal by hydrogenolysis, are fundamental in many synthetic strategies. masterorganicchemistry.com
Research into new coupling reagents, reaction conditions, and protecting group strategies often utilizes standard protected amino acids like this compound to evaluate the efficiency and applicability of the developed methodology. orgsyn.orgresearchgate.net For instance, studies on novel peptide coupling reagents or methods for amide bond formation may use Cbz-protected amino acids as substrates to demonstrate the effectiveness of the new method. orgsyn.orgresearchgate.net
Furthermore, the O-methylated serine side chain in this compound can present unique challenges or opportunities in developing selective transformations. Methodologies for the selective deprotection or modification of methyl ethers in the presence of other functional groups could be developed or tested using this compound.
While the searches did not reveal specific methodologies developed solely based on this compound, the compound's structure incorporates key functionalities (Cbz group, methyl ester, methyl ether, chiral center) that are relevant to the development and evaluation of various organic transformations, including protection/deprotection strategies, coupling reactions, and stereoselective synthesis. peptide.commasterorganicchemistry.comorgsyn.orgrsc.orgresearchgate.net
Mechanistic Insights and Computational Analysis of Cbz O Methyl L Ser Chemistry
Elucidation of Reaction Mechanisms in Cbz-O-methyl-L-ser Transformations
Understanding the reaction mechanisms involving Cbz-O-methyl-L-serine is crucial for its effective use in synthesis. The compound's structure, with its protected amino and carboxyl groups and a methylated hydroxyl group, influences its reactivity and the pathways it undergoes in various chemical transformations.
Mechanisms of Peptide Coupling Reactions Involving this compound
Peptide coupling reactions involve the formation of an amide bond between the carboxyl group of one amino acid (or peptide) and the amino group of another uniurb.it. When Cbz-O-methyl-L-serine is involved in peptide coupling, it typically acts as either the carboxyl component (with the methyl ester hydrolyzed or activated) or the amino component (after removal of the Cbz group). The Cbz group serves as a temporary protecting group for the alpha-amino group during peptide synthesis peptide.com.
The mechanism of peptide bond formation generally involves the activation of the carboxyl group, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide uniurb.it. Common coupling reagents facilitate this activation, often forming an activated ester or anhydride (B1165640) intermediate uniurb.itmdpi.com. The presence of the O-methyl group on the serine side chain can influence the reaction, potentially affecting solubility and reactivity compared to unprotected or hydroxyl-protected serine derivatives chemimpex.com.
Studies on related protected amino acids provide insight into potential mechanisms. For instance, the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines has been shown to proceed primarily via alkyl oxygen cleavage of the lactone ring, yielding protected beta-amino-L-alanine derivatives researchgate.net. This highlights how the specific form of the serine derivative and the reaction conditions dictate the mechanistic pathway. While this example involves a lactone, it illustrates the principle of how protected serine derivatives undergo cleavage and bond formation.
In standard peptide coupling, the mechanism typically involves the attack of the incoming amine on the activated carboxyl group of the Cbz-protected amino acid. The Cbz group remains intact during this coupling step and is removed later, usually by hydrogenolysis organic-chemistry.org. The methyl ester is also typically processed separately, either by hydrolysis before coupling or by remaining as the C-terminal group of the synthesized peptide.
Stereochemical Considerations and Epimerization Pathways in Related Systems
Maintaining stereochemical integrity is paramount in peptide synthesis to obtain the desired biologically active peptides mdpi.com. Epimerization, the conversion of an L-amino acid to its D-isomer or vice versa, is a significant side reaction that can occur during peptide coupling, particularly during the activation step of the carboxyl group mdpi.com.
Epimerization often proceeds through the formation of an oxazol-5(4H)-one intermediate mdpi.com. This occurs when the activated carboxyl group is attacked by the amide nitrogen of the protected amino acid, forming a cyclic intermediate. The alpha-carbon in this oxazolone (B7731731) is prone to racemization due to the acidity of the alpha-proton, facilitated by bases present in the reaction mixture mdpi.com.
While direct studies on the epimerization of Cbz-O-methyl-L-serine during peptide coupling were not extensively found, research on related protected serine derivatives and other amino acids provides relevant insights. Studies on glycosylated amino acids, where a sugar moiety is attached to the serine hydroxyl, have shown enhanced epimerization compared to non-glycosylated counterparts during solid-phase peptide synthesis nih.gov. The nature of the N-terminal coupling partner can also influence the extent of epimerization nih.gov.
Strategies to suppress epimerization in peptide synthesis often involve the use of specific coupling reagents and additives that minimize the formation of oxazolone intermediates mdpi.comrsc.org. For example, the use of carbodiimides in combination with additives like HOBt or HOAt has been shown to reduce epimerization mdpi.com. The choice of protecting groups can also play a role, although the Cbz group itself is generally considered to be less prone to promoting epimerization compared to other protecting groups in certain contexts organic-chemistry.org.
The presence of the O-methyl group in Cbz-O-methyl-L-serine might influence the electronic and steric environment around the alpha-carbon, potentially affecting its propensity for epimerization compared to unprotected serine or serine protected with a bulky group on the hydroxyl. However, specific mechanistic details regarding the O-methyl group's effect on epimerization in peptide coupling of this specific compound require further investigation.
Theoretical and Computational Chemistry Approaches
Computational chemistry techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the electronic structure, reactivity, and conformational behavior of molecules like Cbz-O-methyl-L-serine. While specific computational studies solely focused on Cbz-O-methyl-L-serine were not prominently found, studies on related protected amino acids and peptides illustrate the types of insights that can be gained.
Density Functional Theory (DFT) Studies of Reactivity and Selectivity
DFT calculations are widely used to study reaction mechanisms, transition states, and the relative energies of different chemical species, providing insights into reactivity and selectivity nih.gov. For protected amino acids, DFT can be used to:
Calculate the energy profiles of peptide coupling reactions, identifying transition states and activation energies.
Investigate the stability of potential intermediates, such as oxazolones, involved in epimerization pathways.
Determine the electronic distribution and partial charges within the molecule, which can help predict sites of nucleophilic or electrophilic attack nih.gov.
Assess the influence of protecting groups and side-chain modifications (like O-methylation) on the electronic structure and reactivity of the amino acid core.
Studies on protected serine-alanine dipeptides have employed DFT to analyze conformational preferences and intramolecular interactions, such as hydrogen bonds, which can influence reactivity and stability nih.gov. Similar DFT approaches could be applied to Cbz-O-methyl-L-serine to understand how the Cbz and O-methyl groups affect its electronic properties and participation in reactions.
Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information on conformational flexibility, solvent interactions, and the dynamics of molecules in different environments nih.gov. For Cbz-O-methyl-L-serine and its derivatives, MD simulations could be used to:
Explore the accessible conformations of the molecule in solution or in different environments, such as near a solid support in solid-phase synthesis.
Assess the flexibility of the Cbz group, the methyl ester, and the O-methylated serine side chain.
Study interactions with solvent molecules or other reactants, which can influence reactivity and selectivity nih.gov.
Future Directions and Research Horizons in Cbz O Methyl L Ser Chemistry
Innovations in Environmentally Benign Synthesis of O-Methylated Serine Derivatives
The synthesis of O-methylated serine derivatives, including Cbz-O-methyl-L-ser, is moving towards adopting more environmentally conscious approaches. Traditional synthetic routes for methylation and the introduction of protecting groups often involve the use of hazardous reagents and solvents, leading to substantial waste generation nih.govrsc.org. Future research endeavors aim to significantly reduce the environmental impact associated with these synthetic procedures.
A key area of innovation lies in the adoption of more sustainable methylating agents. Dimethyl carbonate (DMC) stands out as a promising, less toxic, and environmentally friendlier alternative to conventional methylating agents such as methyl iodide or dimethyl sulfate (B86663) rsc.org. Acid-assisted reactions employing DMC have demonstrated success in the methylation of various amino acids, achieving high yields and conversions with notable selectivity and without inducing racemization rsc.org. This methodology presents a potential avenue for the O-methylation of serine derivatives, which could be integrated before or after the installation of the Cbz protecting group.
Furthermore, a central focus of future research is the development of greener reaction conditions, including minimizing or eliminating the use of hazardous solvents. The field of peptide synthesis, a major consumer of protected amino acids, is actively seeking replacements for problematic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) nih.govrsc.orgrsc.orgacs.org. Ongoing research is exploring the utility of bio-based solvents such as 2-methyl tetrahydrofuran (B95107) (Me-THF) and cyclopentyl methyl ether (CPME) as potentially relevant alternatives for the synthesis of this compound rsc.org.
The emergence of efficient oxidative transformation methods utilizing organocatalysts in conjunction with non-toxic inorganic co-oxidants, as exemplified by the cleavage of pyrrolidine-2-methanols, suggests potential for developing environmentally benign methods applicable to the modification of serine derivatives jst.go.jp.
Development of Novel Biocatalytic Approaches for Synthesis and Deprotection of this compound
Biocatalysis represents a powerful strategy for achieving more selective and environmentally friendly chemical transformations, often conducted under mild conditions and frequently in aqueous environments rsc.orgrsc.orgnih.gov. This is a significant area of investigation for both the synthesis and deprotection of protected amino acids like this compound.
Enzymes can be effectively utilized for the selective removal of the Cbz protecting group. While catalytic hydrogenation remains a common deprotection method for Cbz-protected amines, it necessitates specific reaction conditions and catalysts rsc.orgorganic-chemistry.org. Biocatalytic alternatives, such as Cbz-cleaving enzymes (amidohydrolases), have been identified and are under investigation rsc.orgnih.govresearchgate.netgoogle.com. These enzymes offer the potential for selective Cbz deprotection from protected amino acids, providing advantages in terms of selectivity and compatibility with other functional groups present in the molecule rsc.orgnih.gov. Research efforts are directed towards discovering and engineering Cbz deprotectase biocatalysts with enhanced efficiency and substrate specificity rsc.orgnih.govresearchgate.net.
Biocatalytic strategies could also be explored for the synthesis of O-methylated serine derivatives. Although direct enzymatic O-methylation of serine might present challenges, enzymes could be incorporated into cascade reactions or employed for the synthesis of key intermediates. For example, chemoenzymatic methods have been developed for the preparation of optically active O-methyl-L-serine acs.org. Enzymes like papain have also been successfully used in the polymerization of L-serine methyl ester in aqueous media without requiring protection of the side-chain hydroxyl group, underscoring the potential of biocatalysis in the modification of serine derivatives acs.org.
The application of enzymes in unconventional media, as discussed in Section 7.4, further broadens the scope for developing biocatalytic routes for the synthesis and deprotection of this compound.
Application in Automated Synthesis and High-Throughput Screening Platforms
Automated synthesis and high-throughput screening (HTS) platforms are instrumental in accelerating the process of discovering and developing new compounds, including peptides and peptidomimetics that may incorporate modified amino acids like O-methylated serine. The successful integration of this compound into these platforms requires the development of efficient and robust synthetic steps.
Automated peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on iterative cycles of coupling and deprotection steps rsc.orgiris-biotech.de. While Fmoc chemistry is widely used in SPPS due to its mild deprotection conditions, Cbz-protected amino acids can also be employed, typically requiring hydrogenation for deprotection acs.org. Innovations in automated synthesis could involve the development of compatible Cbz deprotection strategies that can be seamlessly integrated into automated workflows, potentially utilizing techniques like flow chemistry or immobilized biocatalysts.
The availability of efficient and clean synthesis and deprotection methods for this compound is crucial for its effective implementation in automated synthesis and HTS. Key factors for successful automation include minimizing the number of synthetic steps, reducing the need for extensive purification, and enhancing the robustness of the reactions rsc.orgiris-biotech.de. Research into novel coupling reagents and reaction conditions that are amenable to automation is also highly relevant orgsyn.org.
Furthermore, leveraging automated platforms for the synthesis and screening of libraries of peptides or small molecules containing this compound could significantly expedite the identification of compounds possessing desired biological activities.
Exploration in Unconventional Reaction Media and Sustainable Solvents
The increasing emphasis on sustainable chemistry is driving the exploration of unconventional reaction media and sustainable solvents as viable alternatives to traditional volatile organic compounds (VOCs). This trend is highly pertinent to the synthesis and reactions involving this compound.
Water is gaining considerable attention as a reaction medium due to its abundance, low cost, and environmental benignity greentech.frnih.gov. While the solubility of protected amino acids in water can be a limiting factor, strategies involving the use of surfactants to create micelles have shown promise in facilitating reactions, including Cbz deprotection and peptide coupling, in aqueous environments greentech.frnih.gov.
Ionic liquids (ILs) represent another class of unconventional reaction media with properties that can be tuned, offering potential as sustainable alternatives to conventional organic solvents spectrochem.in. Their low vapor pressure and potential for recyclability make them attractive for developing greener synthetic processes. The application of ILs in reactions involving protected amino acids warrants further investigation.
Supercritical fluids, such as supercritical carbon dioxide, also present possibilities as environmentally friendly reaction media. Although their use requires specialized equipment, they can provide unique reaction environments that can influence reaction rates and selectivity.
The development and application of bio-based solvents derived from renewable resources constitute a growing area of research rsc.org. Replacing petroleum-based solvents with sustainable alternatives can significantly reduce the environmental footprint of chemical synthesis.
Investigating the reactivity and stability of this compound in these unconventional media and sustainable solvents is an important direction for future research. Adapting existing synthetic methodologies or developing new ones that are compatible with these media will contribute to the development of more sustainable processes for the synthesis and application of this compound.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Cbz-O-methyl-L-serine with high purity?
- Methodological Answer : Synthesize the compound using standard carbobenzyloxy (Cbz) protection chemistry. Start by methylating L-serine under controlled alkaline conditions (e.g., using dimethyl sulfate or methyl iodide). Purify intermediates via recrystallization or flash chromatography. Confirm purity using HPLC (≥98%) and characterize via H/C NMR and FT-IR to verify the absence of residual solvents or byproducts. Detailed protocols should follow reproducibility guidelines, including reagent molar ratios and reaction temperatures .
Q. How can researchers validate the structural identity of Cbz-O-methyl-L-serine?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts with literature values (e.g., δ ~4.8 ppm for the Cbz-protected amine, δ ~3.3 ppm for the methoxy group).
- Mass Spectrometry (MS) : Confirm the molecular ion peak ([M+H]) matches the theoretical molecular weight (CHNO).
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with calculated values (±0.3%). Cross-reference data with established databases like Reaxys or SciFinder .
Q. What are the best practices for documenting experimental procedures involving Cbz-O-methyl-L-serine?
- Methodological Answer : Maintain a lab notebook with timestamps, reagent batch numbers, and environmental conditions (e.g., humidity for hygroscopic reagents). Include raw spectral data (e.g., NMR integration values) and anomalies observed during synthesis. Use digital tools like LabArchives for version control. Adhere to journal-specific formatting for experimental sections, ensuring reproducibility by peers .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for Cbz-O-methyl-L-serine derivatives?
- Methodological Answer : Contradictions often arise from stereochemical variations or solvent effects. Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. Compare data across solvents (DMSO-d vs. CDCl) to identify hydrogen bonding or aggregation artifacts. Validate with computational chemistry tools (e.g., Gaussian for C shift prediction) and consult crystallographic data from the Cambridge Structural Database .
Q. What statistical methods are appropriate for analyzing enzymatic activity data involving Cbz-O-methyl-L-serine as a substrate?
- Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten kinetics) to calculate and . Apply ANOVA for comparing activity across mutant enzymes or conditions. Address outliers via Grubbs’ test and report confidence intervals (95%). For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify structure-activity relationships .
Q. How can researchers ensure reproducibility in peptide coupling reactions using Cbz-O-methyl-L-serine?
- Methodological Answer : Standardize coupling agents (e.g., HATU vs. DCC), solvent systems (DMF vs. dichloromethane), and reaction times. Use internal standards (e.g., Fmoc-Gly-OH) to monitor coupling efficiency via HPLC. Publish full experimental details, including catalyst purity and inert atmosphere protocols. Share raw chromatograms and spectral data in supplementary materials .
Q. What ethical considerations arise when using Cbz-O-methyl-L-serine in biomedical studies?
- Methodological Answer : Disclose all synthetic byproducts with potential toxicity in animal/human studies. Follow institutional review board (IRB) guidelines for in vivo experiments, including dose optimization and control groups. Cite prior studies using similar protected amino acids to contextualize safety profiles. Avoid data manipulation in reporting enantiomeric excess or bioactivity .
Data Management & Literature Review
Q. How should researchers archive spectral data for Cbz-O-methyl-L-serine to comply with FAIR principles?
- Methodological Answer : Deposit raw NMR (FID files), MS (mzXML), and chromatographic data in repositories like Zenodo or Figshare. Annotate metadata with acquisition parameters (e.g., spectrometer frequency, column type). Use persistent identifiers (DOIs) and cite datasets in publications. Follow journal-specific policies (e.g., Elsevier’s Research Data guidelines) .
Q. What strategies improve the rigor of literature reviews on Cbz-protected serine analogs?
- Methodological Answer : Use systematic review frameworks (PRISMA) to screen articles from PubMed, Web of Science, and Scopus. Apply inclusion/exclusion criteria (e.g., studies post-2000, peer-reviewed only). Critically appraise methods sections for synthesis reproducibility. Track citation chains to identify seminal works and controversies using tools like Connected Papers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
